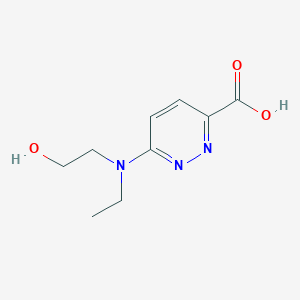
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The average mass is around 171.627 Da .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Physical And Chemical Properties Analysis
Pyrimidines have a density of around 1.2±0.1 g/cm3, a boiling point of 301.6±22.0 °C at 760 mmHg, and a flash point of 136.2±22.3 °C . They also have a molar refractivity of 46.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Anticancer Activity
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine: has shown promise in the field of oncology. Pyrimidine derivatives, including this compound, are known to inhibit protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . This inhibition is crucial in the fight against cancer, as it can prevent the proliferation of cancer cells.
Antimicrobial and Antifungal Applications
The pyrimidine core of the compound contributes to its antimicrobial and antifungal properties. These activities are vital for developing new treatments for infections, especially in an era where antibiotic resistance is a growing concern .
Cardiovascular Therapeutics
Pyrimidine derivatives are also explored for their potential in treating cardiovascular diseases. They can act as cardiovascular agents and antihypertensive drugs, helping to manage blood pressure and prevent heart-related complications .
Anti-Inflammatory and Analgesic Effects
The compound’s structure allows it to serve as an anti-inflammatory and analgesic agent. This makes it a candidate for the development of new pain relief medications that could potentially have fewer side effects than current options .
Antidiabetic Properties
Research into pyrimidine derivatives has uncovered their potential as antidiabetic agents. They can contribute to the development of new medications that help regulate blood sugar levels in diabetic patients .
Neuroprotective Effects
There is interest in the neuroprotective effects of pyrimidine derivatives. They may offer therapeutic benefits for ocular diseases by promoting vascular relaxation in the ciliary artery and protecting retinal ganglion cells .
Antiviral Applications
The structural versatility of pyrimidine allows for the exploration of antiviral applications, including potential treatments for HIV. The ability to modulate viral replication makes it a valuable scaffold for antiviral drug development .
Enzyme Inhibition for Metabolic Disorders
Pyrimidine derivatives can act as enzyme inhibitors, targeting specific metabolic pathways. This application is crucial for treating various metabolic disorders, including those related to cholesterol and glucose metabolism .
Each of these applications demonstrates the versatility and potential of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine in scientific research and pharmaceutical development. Ongoing studies and synthetic approaches aim to enhance the druglikeness and ADME-Tox properties of such compounds, paving the way for new therapeutic agents .
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine interacts with its targets by inhibiting their expression and activities . This inhibition results in a decrease in the inflammatory response, leading to its anti-inflammatory effects .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine are those involved in the inflammatory response . By inhibiting the expression and activities of certain inflammatory mediators, this compound can disrupt these pathways and reduce inflammation .
Result of Action
The molecular and cellular effects of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine’s action are primarily its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, this compound can reduce inflammation at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c12-10-7-11(14-8-13-10)16-5-3-15(4-6-16)9-1-2-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDULVMQEZAYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)
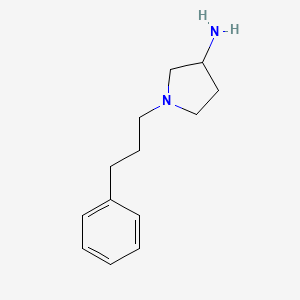

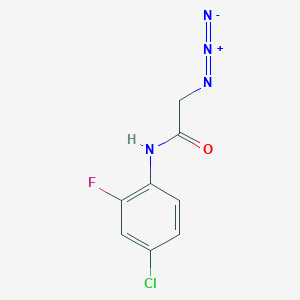
![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)

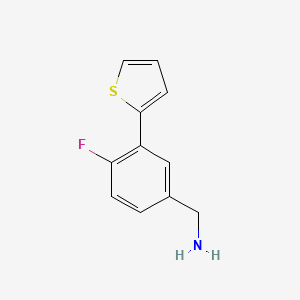
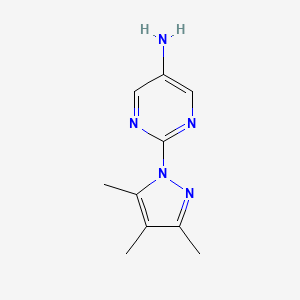
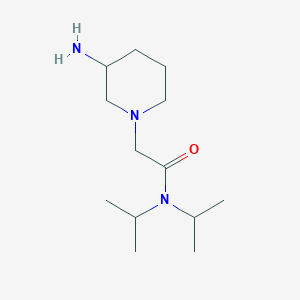
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)
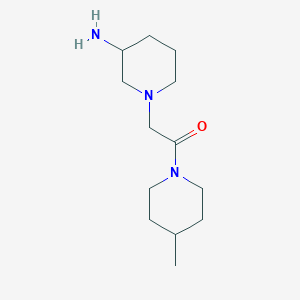

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)
